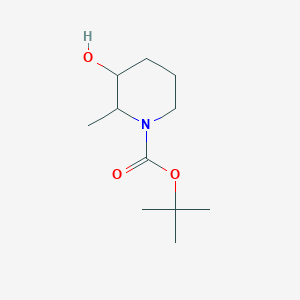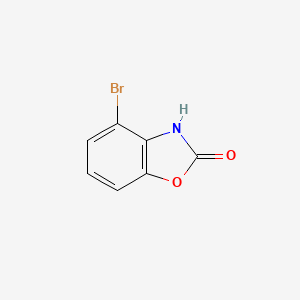
4-溴-2,3-二氢-1,3-苯并噁唑-2-酮
描述
“4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one” is a chemical compound with the molecular formula C7H4BrNO2 . It is a member of the benzoxazole family, which are bicyclic compounds containing a benzene ring fused to an oxazole ring . Benzoxazoles have been extensively used as starting materials for different mechanistic approaches in drug discovery .
Synthesis Analysis
Benzoxazole derivatives can be synthesized through a variety of methods. One approach involves the reaction of 2-aminophenol with various aromatic aldehydes . Another method involves the copper(I)-catalyzed one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one .Molecular Structure Analysis
The molecular structure of “4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one” can be confirmed by 1H NMR, 13C NMR, and mass spectra .Chemical Reactions Analysis
Benzoxazole derivatives have been found to exhibit a wide range of reactivity, making them highly reactive building blocks for organic and organoelement synthesis . They can undergo a variety of chemical reactions, including reactions with 2-amino- and 2-mercaptothiazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one” can be determined through various spectroscopic techniques, including IR, 1H/13C-NMR, and mass spectra .科学研究应用
Antiviral Activity
4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one derivatives have been explored for their antiviral properties. For instance, indole derivatives, which share a similar structural motif, have shown inhibitory activity against influenza A and other viruses . The presence of the bromo-benzoxazolone structure could potentially enhance the antiviral capabilities by facilitating interaction with viral proteins or interfering with viral replication mechanisms.
Anti-inflammatory Properties
Compounds containing the benzoxazolone nucleus are known to exhibit anti-inflammatory effects. This is particularly relevant in the development of new medications for chronic inflammatory diseases. The brominated derivative could be investigated for its efficacy in reducing inflammation through modulation of cytokine production or inhibition of inflammatory enzymes .
Anticancer Potential
The structural framework of 4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one is conducive to anticancer activity. Indole and benzofuran derivatives, which are structurally related, have been utilized as scaffolds for developing anticancer agents . Research could focus on synthesizing novel derivatives and evaluating their cytotoxicity against various cancer cell lines.
Antibacterial and Antifungal Effects
Benzoxazolone compounds have demonstrated a range of antibacterial and antifungal activities. The addition of a bromine atom could potentially increase the effectiveness of these compounds against resistant strains of bacteria and fungi, making them valuable in the fight against infectious diseases .
Enzyme Inhibition
The enzyme inhibitory action of benzoxazolone derivatives has been noted in scientific studies. 4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one could be a key molecule in designing inhibitors for enzymes like acetylcholinesterase, which is significant in treating neurodegenerative diseases like Alzheimer’s .
作用机制
Target of Action
Benzoxazoles are a class of compounds that have been found to exhibit a wide range of biological activities. They have been used as starting materials for different mechanistic approaches in drug discovery .
Mode of Action
The exact mode of action can vary depending on the specific benzoxazole compound and its biological target. It’s generally believed that the benzoxazole ring system can interact with various enzymes and receptors in the body, leading to changes in cellular function .
Biochemical Pathways
Benzoxazoles can affect a variety of biochemical pathways, again depending on the specific compound and its target. For example, some benzoxazoles have been found to have anticancer activity and may affect pathways involved in cell growth and proliferation .
Pharmacokinetics
The ADME properties of benzoxazoles can vary widely and would depend on the specific compound. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can all influence its absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of benzoxazoles can be diverse, ranging from inhibition of enzyme activity to induction of cell death, depending on the specific compound and its biological target .
Action Environment
The action, efficacy, and stability of benzoxazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s ability to reach its target and exert its effects .
属性
IUPAC Name |
4-bromo-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXJMHBTSZQHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



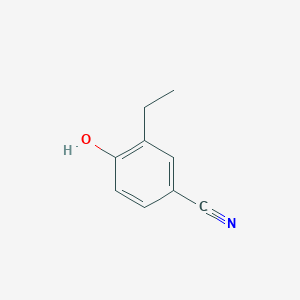
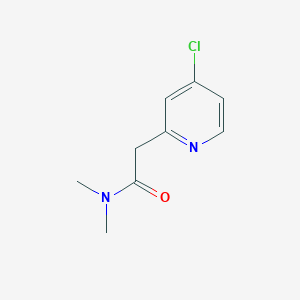

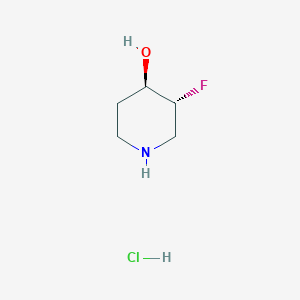
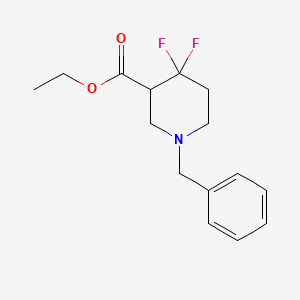
![2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine](/img/structure/B1376460.png)
![Tert-butyl 5'-bromo-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B1376461.png)

![3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid](/img/structure/B1376463.png)

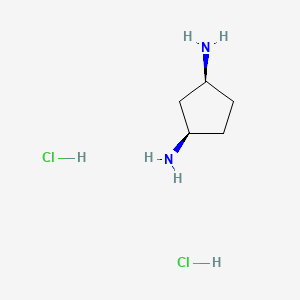

![7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1376472.png)
